Product packaging for Isoretuline(Cat. No.:CAS No. 10388-62-2)

Isoretuline

Cat. No.: B084960
CAS No.: 10388-62-2
M. Wt: 338.4 g/mol
InChI Key: IJTKEUDLEABZCZ-CLRGLAINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoretuline is a compound within the retuline series of alkaloids that has been identified in preliminary pharmacological research for its potential pharmaceutical activity . Studies suggest it exhibits properties that may be valuable for research into new analgesic (pain-relieving), antispasmodic, and anti-inflammatory applications . The research interest in this compound is partly derived from ethnobotanical studies of plants from the Strychnos genus, such as Strychnos henningsii , which have been used in traditional medicine for treating ailments like rheumatism and gastrointestinal complaints . This background makes this compound a compelling compound for further scientific investigation in these areas. This product is labeled For Research Use Only (RUO) . It is intended for use in laboratory research and is not intended for diagnostic or therapeutic procedures, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N2O2 B084960 Isoretuline CAS No. 10388-62-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10388-62-2

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[(9S,10R,11R,17S)-12-ethylidene-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone

InChI

InChI=1S/C21H26N2O2/c1-3-14-11-22-9-8-21-17-6-4-5-7-18(17)23(13(2)25)20(21)16(12-24)15(14)10-19(21)22/h3-7,15-16,19-20,24H,8-12H2,1-2H3/t15-,16+,19-,20-,21?/m0/s1

InChI Key

IJTKEUDLEABZCZ-CLRGLAINSA-N

SMILES

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO

Isomeric SMILES

CC=C1CN2CCC34[C@@H]2C[C@@H]1[C@H]([C@@H]3N(C5=CC=CC=C45)C(=O)C)CO

Canonical SMILES

CC=C1CN2CCC34C2CC1C(C3N(C5=CC=CC=C45)C(=O)C)CO

Synonyms

16-epiretuline
isoretuline

Origin of Product

United States

Isolation and Elucidation Methodologies of Isoretuline

Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) in Connectivity and Conformation Analysis

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful suite of techniques pivotal in the structural elucidation of complex organic molecules like Isoretuline. creative-biostructure.com By spreading the NMR information across two frequency axes, these methods resolve overlapping signals and reveal intricate details about molecular connectivity and spatial arrangement. libretexts.org The primary 2D NMR experiments employed in the analysis of this compound include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY).

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies protons that are scalar (J-coupled) to one another, typically through two or three bonds. creative-biostructure.comprinceton.edusdsu.edu In the COSY spectrum of this compound, cross-peaks indicate which protons are neighbors in the molecular structure, allowing for the tracing of proton-proton spin systems and the establishment of covalent frameworks within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) provides correlations between protons and directly attached heteronuclei, most commonly ¹³C. creative-biostructure.comprinceton.edu This experiment is crucial for assigning the carbon signals in the this compound spectrum. Each cross-peak in an HSQC spectrum links a specific proton to its directly bonded carbon atom, providing unambiguous one-bond connectivity information. sdsu.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are directly bonded. libretexts.orgslideshare.net Cross-peaks in a NOESY spectrum arise from the nuclear Overhauser effect between protons that are close to each other in space (typically within 5 Å). princeton.edu This is invaluable for determining the relative stereochemistry and conformation of this compound, revealing which protons are on the same or opposite faces of the molecule.

Table 1: Application of 2D NMR Techniques in the Structural Elucidation of this compound

Technique Information Gained Application to this compound Structure
COSY ¹H-¹H correlations through 2-3 bonds. sdsu.eduIdentifies neighboring protons and delineates spin systems within the alkaloid framework.
HSQC One-bond ¹H-¹³C correlations. princeton.eduAssigns specific carbon signals to their directly attached protons.
HMBC Long-range ¹H-¹³C correlations (2-4 bonds). princeton.eduConnects different fragments and spin systems, establishing the complete carbon skeleton.
NOESY Through-space ¹H-¹H correlations. libretexts.orgDetermines the relative stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through the analysis of its fragmentation patterns. wikipedia.org High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the molecular formula by comparing the measured mass to calculated masses for potential elemental compositions.

The fragmentation of the this compound molecular ion, typically induced by electron ionization (EI) or collision-induced dissociation (CID), produces a characteristic pattern of fragment ions. wikipedia.org The analysis of these fragments provides valuable information about the molecule's structure. The masses of the neutral fragments lost and the m/z of the resulting fragment ions can be used to identify specific substructures and functional groups within the this compound molecule. libretexts.org For instance, the loss of specific alkyl chains or functional groups results in predictable changes in the mass spectrum. libretexts.org

Table 2: Representative Fragmentation Data for this compound

m/z of Fragment Ion Proposed Neutral Loss Inferred Structural Moiety
[M - 15]⁺CH₃•Presence of a methyl group
[M - 29]⁺C₂H₅• or CHO•Presence of an ethyl group or aldehyde
[M - 43]⁺C₃H₇• or CH₃CO•Presence of a propyl or acetyl group
[M - 57]⁺C₄H₉•Presence of a butyl group

Note: The specific fragmentation pattern of this compound would need to be determined experimentally. The data in this table is illustrative of how fragmentation analysis is interpreted.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and chromophores present in this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the chemical bonds within a molecule, causing vibrations such as stretching and bending. mrclab.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for identifying these groups. drawellanalytical.com For this compound, the IR spectrum would reveal the presence of specific functional groups based on their characteristic absorption bands.

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups Potentially in this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol, phenol)3200-3600 (broad)
N-H (amine, amide)3300-3500
C-H (alkane)2850-2960
C=O (ketone, aldehyde, ester, amide)1670-1780
C=C (alkene, aromatic)1600-1680
C-N1080-1360
C-O1050-1300

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. process-insights.com This technique is particularly useful for identifying conjugated systems and aromatic rings, which are common chromophores in alkaloids. The UV-Vis spectrum of this compound, characterized by the wavelength of maximum absorbance (λmax), can indicate the extent of conjugation within the molecule. technologynetworks.com

Table 4: Typical UV-Vis Absorption Maxima for Chromophores Potentially in this compound

Chromophore Typical λmax (nm)
Isolated C=C< 200
Conjugated Diene215-250
Conjugated Triene260-300
Aromatic Ring (Benzene)~255
α,β-Unsaturated Ketone210-250 (π → π), 310-330 (n → π)

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy is a critical set of techniques for determining the absolute configuration of chiral molecules like this compound. mdpi.comnih.gov These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. The primary chiroptical methods used for this purpose are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. By comparing the experimentally measured ECD spectrum of this compound with the spectra predicted by quantum-chemical calculations for each possible enantiomer, the absolute configuration can be unambiguously assigned. mdpi.comacoreconsumiveis.com.br

Vibrational Circular Dichroism (VCD) is the infrared analog of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region. spark904.nl VCD provides information about the stereochemistry of the entire molecule, not just the chromophoric parts. Similar to ECD, the comparison of the experimental VCD spectrum with computationally predicted spectra for the possible stereoisomers allows for the determination of the absolute configuration. spark904.nl

Table 5: Chiroptical Spectroscopy in the Assignment of this compound's Absolute Configuration

Technique Principle Application to this compound
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized UV-Vis light by chromophores. acoreconsumiveis.com.brDetermination of the absolute stereochemistry by matching the experimental spectrum with quantum-chemically calculated spectra for possible enantiomers. mdpi.com
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized IR light by vibrational modes. spark904.nlProvides a detailed stereochemical fingerprint of the entire molecule, complementing ECD for unambiguous assignment of the absolute configuration.

Synthetic and Semisynthetic Approaches to Isoretuline and Analogues

Semisynthesis Strategies from Precursor Alkaloids (e.g., Strychnine (B123637), Strychnobiline)

The abundance of certain Strychnos alkaloids in nature has made them attractive starting points for the semisynthesis of Isoretuline and its derivatives. uliege.be Strychnine, readily available from sources like Strychnos nux-vomica, and Strychnobiline, from Strychnos variabilis, serve as key precursors. uliege.be This approach leverages the existing complex framework of these molecules, allowing for more efficient routes to the target compound.

The semisynthesis of this compound from these precursors involves a series of chemical transformations that modify the existing alkaloid structure. While specific reaction details are often proprietary or detailed in specialized literature, the general strategy involves targeted bond cleavages, functional group interconversions, and stereochemical manipulations to arrive at the this compound scaffold. For instance, derivatives of this compound, such as 16-epiretuline, have also been successfully prepared from these same natural sources. uliege.be

The utilization of readily available natural products like strychnine and strychnobiline presents a practical and economically viable method for producing this compound in quantities sufficient for pharmacological studies and further derivatization. uliege.be

Enantioselective and Regioselective Synthesis of this compound Core Skeleton

The creation of the this compound core skeleton from simpler starting materials necessitates precise control over stereochemistry and regiochemistry. Enantioselective synthesis aims to produce a single enantiomer of the chiral molecule, which is crucial as different enantiomers can exhibit vastly different biological activities. libretexts.org Regioselective reactions, on the other hand, control where on a molecule a chemical reaction occurs.

Modern synthetic chemistry offers a variety of methods to achieve enantioselectivity, often employing chiral catalysts or auxiliaries that direct the reaction towards the desired stereoisomer. libretexts.orgorganic-chemistry.org These catalytic systems create a chiral environment that favors the formation of one enantiomer over the other. libretexts.org

Similarly, regioselectivity is a key challenge in constructing complex polycyclic systems like the this compound core. rsc.orgrsc.orgtubitak.gov.tr Synthetic strategies are designed to guide the formation of specific bonds at desired positions, preventing the formation of unwanted isomers. rsc.org This can be achieved through the strategic use of protecting groups, directing groups, or by carefully selecting reaction conditions that favor a particular reaction pathway. The development of regioselective methods for constructing functionalized pyridine (B92270) and other heterocyclic systems is an active area of research that can be applied to the synthesis of the this compound skeleton. rsc.org

The table below summarizes some general approaches and key considerations in the enantioselective and regioselective synthesis of complex molecules like this compound.

Synthetic Challenge General Approaches Key Considerations
Enantioselectivity Use of chiral catalysts (e.g., metal-phosphine complexes, organocatalysts), Chiral auxiliaries, Resolution of racemic mixturesCatalyst efficiency and turnover, Enantiomeric excess (ee), Scalability of the process
Regioselectivity Use of directing groups, Steric hindrance to block certain reaction sites, Control of reaction kinetics and thermodynamicsChoice of reagents and solvents, Reaction temperature and pressure, Substrate structure

Development of Advanced Synthetic Methodologies for this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is a critical aspect of medicinal chemistry research, as it allows for the exploration of structure-activity relationships (SAR). By systematically modifying the this compound scaffold, chemists can identify key structural features responsible for its biological properties and potentially develop new compounds with enhanced or novel activities. mdpi.com

Advanced synthetic methodologies are continuously being developed to facilitate the creation of diverse libraries of this compound analogues. mdpi.com These methods often focus on modular approaches, where different fragments of the molecule can be synthesized separately and then combined in various ways. This allows for the rapid generation of a wide range of derivatives with modifications at different positions of the this compound core.

For example, techniques like cross-coupling reactions, multicomponent reactions, and late-stage functionalization are powerful tools for introducing chemical diversity. These methods enable the attachment of various functional groups and structural motifs to the this compound skeleton, leading to the creation of novel analogues with potentially improved pharmacological profiles. The development of new synthetic methods for creating urea (B33335) derivatives, for instance, could be applied to modify the amide functionality present in this compound. nih.gov

The table below highlights some modern synthetic methodologies that can be applied to the synthesis of this compound analogues.

Methodology Description Potential Application for this compound Analogues
Cross-Coupling Reactions Formation of carbon-carbon and carbon-heteroatom bonds using metal catalysts (e.g., Palladium, Copper).Introduction of aryl, alkyl, or other functional groups at various positions.
Multicomponent Reactions Three or more reactants combine in a single reaction to form a complex product.Efficient construction of highly functionalized derivatives in a single step.
Late-Stage Functionalization Introduction of functional groups into a complex molecule at a late stage of the synthesis.Derivatization of the this compound core without the need for de novo synthesis.
Flow Chemistry Performing chemical reactions in a continuously flowing stream rather than in a batch.Improved reaction control, safety, and scalability for the synthesis of analogues. unimi.it

The ongoing development of these and other advanced synthetic methods will continue to be instrumental in advancing the study of this compound and its potential therapeutic applications.

Stereochemistry and Conformational Analysis of Isoretuline

Elucidation of Stereochemical Features (e.g., C-16 Configuration)

Isoretuline is recognized as the C-16 epimer of retuline (B1680558), another Strychnos alkaloid. The determination of the stereochemical configuration at the C-16 position was a key aspect of its structural elucidation and was achieved primarily through detailed analysis of ¹H NMR spectroscopy. uliege.be

The stereochemical assignment hinged on the analysis of vicinal coupling constants, specifically ³J H₂,H₁₆ and ³J H₁₆,H₁₅. In the iso-series of these alkaloids, including this compound, the coupling constants for ³J H₂,H₁₆ and ³J H₁₆,H₁₅ were found to be approximately 10 Hz and 4 Hz, respectively. This contrasts with the values observed for retuline, which are around 7 Hz and 1 Hz for the same couplings. uliege.be

By applying the Karplus equation, which relates the magnitude of the coupling constant to the dihedral angle between the coupled protons, researchers were able to deduce the torsional angles around the C₂-C₁₆ and C₁₆-C₁₅ bonds. The observed coupling constants in this compound are consistent with a specific spatial arrangement of the protons, which in turn defines the configuration of the substituents at the C-16 chiral center. Comparison of these coupling constants and the inferred dihedral angles with those of the well-established stereochemistry of strychnine (B123637) further corroborated the assignment of the C-16 configuration in this compound. uliege.be

Coupling ConstantThis compound Series (approx. value)Retuline (approx. value)
³J H₂,H₁₆10 Hz7 Hz
³J H₁₆,H₁₅4 Hz1 Hz

Conformational Preferences and Dynamics of this compound's Ring Systems (e.g., Piperidine (B6355638) Ring Conformation)

The conformational analysis of this compound's complex ring system has revealed distinct preferences, particularly for the piperidine ring (designated as ring D). Through meticulous analysis of its 300 MHz ¹H NMR spectrum, it has been established that the piperidine ring in this compound predominantly adopts a chair conformation. uliege.be

CompoundPiperidine Ring (Ring D) Conformation
This compoundChair
RetulineBoat

Intramolecular Interactions and Their Influence on Conformation (e.g., Hydrogen Bonding)

The conformation of this compound is further stabilized by specific intramolecular interactions. Spectroscopic evidence, primarily from ¹H NMR studies, has pointed to the presence of an intramolecular hydrogen bond. uliege.be

Mechanistic Studies of Isoretuline S Biological Activities Beyond Clinical Application

Mechanism of Chloroquine (B1663885) Resistance Reversal by Isoretuline in Parasitic Systems

This compound has demonstrated the ability to reverse chloroquine resistance in strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov While this compound itself does not possess significant intrinsic antiplasmodial activity, its synergistic effect with chloroquine is notable. nih.gov Studies have shown that in chloroquine-resistant (CQR) parasites, the drug is expelled from the parasite's digestive vacuole at a much faster rate than in chloroquine-sensitive (CQS) parasites. mdpi.com The resistance is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein. plos.org

The precise mechanism by which this compound reverses this resistance is thought to involve the inhibition of efflux pumps, such as P-glycoprotein (P-gp) or related ATP-binding cassette (ABC) transporters, which are implicated in multidrug resistance in malaria. nih.govaboutscience.eu By interfering with these transporters, this compound likely increases the intracellular concentration of chloroquine within the parasite, allowing it to reach effective levels in the digestive vacuole where it inhibits the detoxification of heme, a byproduct of hemoglobin digestion. mdpi.com This restoration of chloroquine sensitivity is a key area of investigation for overcoming antimalarial drug resistance.

Research has identified several compounds that can reverse chloroquine resistance, often by inhibiting these efflux pumps. cambridge.orgresearchgate.net The interaction factor (IF) is a measure used to determine the nature of the drug interaction, with a value greater than 2 indicating a synergistic effect. nih.gov For this compound, a significant synergistic interaction with chloroquine has been observed in chloroquine-resistant strains. nih.gov

Table 1: Interaction of this compound with Chloroquine in P. falciparum

StrainCompoundIntrinsic IC50Chloroquine IC50 (alone)Chloroquine IC50 (with this compound)Interaction Factor (IF)Reference
W2 (CQR)This compound> 10 µMHighSignificantly Reduced12.82 nih.gov

Note: This table is illustrative and based on reported synergistic effects. Specific IC50 values may vary between studies.

Mechanistic Exploration of Antispasmodic Effects in Smooth Muscle Models

This compound's antispasmodic properties are primarily attributed to its interaction with calcium channels in smooth muscle cells. mdpi.comtaylorfrancis.com Smooth muscle contraction is a complex process initiated by an increase in intracellular calcium concentration. mdpi.com This influx of calcium can occur through various channels, including voltage-dependent calcium channels (VDCCs) and receptor-operated channels. nih.govnih.gov

The leading mechanism for the antispasmodic action of many natural compounds is the blockade of L-type calcium channels. nih.govmdpi.com By inhibiting these channels, this compound likely reduces the entry of calcium into the smooth muscle cells, leading to relaxation and a decrease in muscle spasms. mdpi.comtaylorfrancis.com This mechanism is similar to that of established antispasmodic drugs. clevelandclinic.org

Table 2: Proposed Mechanisms of Antispasmodic Action

MechanismDescriptionRole of this compound (Hypothesized)Key Cellular ComponentsReference
Calcium Channel Blockade Inhibition of calcium ion influx into smooth muscle cells, preventing the initiation of contraction.Directly or indirectly blocks L-type voltage-dependent calcium channels.L-type Ca2+ channels mdpi.comnih.gov
Potassium Channel Modulation Opening of potassium channels leads to hyperpolarization, making contraction less likely.May modulate potassium channel activity, contributing to relaxation.K+ channels mdpi.comfrontiersin.org
Cholinergic Receptor Antagonism Blocks the action of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction. taylorfrancis.comMay exhibit weak antagonistic effects at muscarinic receptors.Muscarinic receptors taylorfrancis.comlecturio.com

Elucidation of Anti-inflammatory Mechanisms Independent of Prostaglandin (B15479496) Synthesis Inhibition

The anti-inflammatory activity of this compound appears to operate through pathways that are independent of the cyclooxygenase (COX) enzymes, which are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs) and are responsible for prostaglandin synthesis. nih.govwikipedia.org Prostaglandins are well-known mediators of inflammation. ogmagazine.org.au

One of the key alternative pathways in inflammation involves nitric oxide (NO). nih.gov Under normal conditions, NO has anti-inflammatory properties; however, during an inflammatory response, the inducible nitric oxide synthase (iNOS) enzyme is upregulated, leading to excessive NO production which can be pro-inflammatory. mdpi.comimmunopathol.comdovepress.com this compound may exert its anti-inflammatory effects by modulating the nitric oxide pathway. This could involve the inhibition of iNOS expression or activity, thereby reducing the production of pro-inflammatory levels of NO. wjgnet.com

The regulation of iNOS is complex and involves various signaling molecules, including pro-inflammatory cytokines like TNF-α. dovepress.com It is plausible that this compound interferes with these upstream signaling cascades, leading to a downstream reduction in iNOS-mediated inflammation. This mechanism differentiates its action from traditional NSAIDs and offers a potential alternative for anti-inflammatory therapy. nih.gov

Table 3: Potential Anti-inflammatory Mechanisms of this compound

Inflammatory Mediator/PathwayRole in InflammationProposed Action of this compoundReference
Nitric Oxide (NO) Can be pro-inflammatory at high concentrations produced by iNOS. nih.govMay inhibit iNOS expression or activity, reducing excessive NO production. mdpi.comimmunopathol.com
Pro-inflammatory Cytokines (e.g., TNF-α) Induce and perpetuate the inflammatory response, often leading to iNOS upregulation. dovepress.comMay suppress the production or signaling of pro-inflammatory cytokines. dovepress.com
Prostaglandins Key mediators of inflammation, pain, and fever, synthesized by COX enzymes. nih.govAction is independent of prostaglandin synthesis inhibition. nih.govnih.gov

Investigation of Antimitotic Effects and Cellular Interactions as a Lead for Synthetic Intermediates

The investigation into the antimitotic effects of compounds like this compound is grounded in their potential interaction with microtubules. nih.gov Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division (mitosis), cell shape maintenance, and intracellular transport. cellmolbiol.org Drugs that interfere with microtubule dynamics can arrest cells in mitosis, which can ultimately lead to programmed cell death (apoptosis), making them effective anticancer agents. cellmolbiol.orgnih.gov

Tubulin-binding agents can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, both of which disrupt the normal function of the mitotic spindle. nih.govembopress.org This disruption activates the spindle assembly checkpoint, leading to mitotic arrest. nih.gov

The structural features of this compound could serve as a scaffold for the synthesis of new compounds with enhanced antimitotic activity. By analogy with other natural products, it is hypothesized that this compound or its derivatives may bind to tubulin, the protein subunit of microtubules. plos.orgnih.govnih.gov The development of synthetic intermediates based on the this compound core could lead to novel therapeutic agents that target microtubule dynamics for the treatment of proliferative diseases.

Table 4: Cellular Targets and Effects of Antimitotic Agents

Cellular TargetFunctionEffect of Disruption by Antimitotic AgentsPotential Role of this compound DerivativesReference
Tubulin/Microtubules Formation of the mitotic spindle, chromosome segregation, cell structure. cellmolbiol.orgInhibition of microtubule polymerization or stabilization, leading to mitotic arrest and apoptosis. nih.govnih.govMay bind to tubulin, disrupting microtubule dynamics. plos.orgnih.gov
Mitotic Spindle Segregates chromosomes during mitosis.Disruption of spindle formation and function. nih.govCould interfere with spindle assembly or function. nih.gov
Cell Cycle Checkpoints Regulate the progression through the cell cycle.Activation of the spindle assembly checkpoint, causing cell cycle arrest in mitosis. nih.govCould trigger mitotic arrest through microtubule disruption. nih.gov

Structure Activity Relationship Sar Studies of Isoretuline and Its Derivatives

Identification of Key Pharmacophores and Structural Motifs for Biological Activity

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a response. d-nb.infomdpi.com For isoretuline and its derivatives, several structural motifs are considered crucial for their observed biological activities.

The core structure of this compound, belonging to the retuline (B1680558) series of alkaloids, is a complex pentacyclic system. acs.org Key features that contribute to its bioactivity include:

The Piperidine (B6355638) Ring (Ring D): The conformation of this ring is a distinguishing feature between this compound and its epimer, retuline. In this compound, the piperidine ring adopts a chair conformation. This specific stereochemistry influences the spatial arrangement of substituents and their interactions with biological targets.

The C-17 Hydroxymethyl Group: Evidence suggests the presence of a hydrogen bond between the C-17 hydroxymethyl group and the N1-acetyl group in this compound. This interaction likely stabilizes the conformation of the molecule, which can be critical for receptor binding.

Nitrogen Atoms: The nitrogen atoms at positions 1 (N1) and 4 (N4) are key sites for potential modifications and interactions. google.com The basicity and accessibility of these nitrogens can significantly influence the molecule's pharmacological profile.

The spatial arrangement of these features defines the pharmacophore of this compound. For instance, the distance and orientation between the indole (B1671886) nitrogen, the basic nitrogen at N4, and the oxygen atom of the hydroxymethyl group are critical determinants of its interaction with target proteins.

Systematic Structural Modifications and Their Impact on Activity Profiles

Systematic modifications of the this compound scaffold have been explored to understand how changes in its structure affect its biological activity. nih.gov These modifications provide valuable insights into the SAR of this class of compounds.

Key modifications and their observed effects include:

N-Substitution: The nitrogen atoms at N1 and N4 are primary targets for chemical modification. google.com

N1-Deacetylation: Removal of the acetyl group at the N1 position can alter the molecule's polarity and hydrogen bonding capacity.

N4-Substitution: Introduction of different substituents on the N4 nitrogen can modulate the basicity and steric bulk, thereby influencing receptor affinity and selectivity. For example, the N-deacetyl derivatives of this compound have been studied.

Modification of the C-17 Side Chain:

Oxidation: Oxidation of the primary alcohol at C-17 to an aldehyde (isoretulinal) has been shown to influence cytotoxicity. It is hypothesized that the aldehyde function could be responsible for this activity. google.com

Esterification or Etherification: Modifying the hydroxyl group can impact the molecule's lipophilicity and ability to form hydrogen bonds.

Epimerization at C-16: this compound and retuline are epimers at the C-16 position. In retuline, the piperidine ring exists in a boat conformation. This stereochemical difference leads to distinct biological activity profiles, with both this compound and retuline showing inhibitory effects in certain inflammation models. google.com

Dimerization: The formation of bisindole alkaloids, where two monomeric units like this compound are linked, often leads to enhanced biological activity. For example, dimerization of β-carboline alkaloids has been shown to improve antibacterial activity. nih.gov This suggests that creating dimeric derivatives of this compound could be a promising strategy for developing more potent compounds.

The table below summarizes some key structural modifications and their reported impact on biological activity.

Compound/Derivative Structural Modification Reported Biological Activity Impact Reference
This compound Parent CompoundAnalgesic, anti-inflammatory, and chloroquine-resistance reversal activity. google.comula.ve google.com, ula.ve
Retuline Epimer at C-16Also exhibits anti-inflammatory activity. google.com google.com
Isoretulinal Oxidation of C-17-OH to CHOPotentially responsible for cytotoxic effects. google.com google.com
N-Deacetyl this compound Removal of N1-acetyl groupAltered polarity and hydrogen bonding potential.

Comparative SAR Analysis with Related Retuline-type Alkaloids and Other Indole Alkaloids

Comparing the SAR of this compound with other related alkaloids provides a broader understanding of the structural requirements for activity.

Comparison with Retuline: As the C-16 epimer of this compound, retuline serves as a direct comparison. The difference in the conformation of the D-ring (chair in this compound, boat in retuline) is the primary structural distinction. While both show some similar activities, such as anti-inflammatory effects, the potency can differ, highlighting the importance of the stereochemistry at this position for optimal target interaction. google.com

Comparison with other Strychnos Alkaloids:

Strychnine (B123637): A well-known Strychnos alkaloid, strychnine has a related but more rigid polycyclic structure. While this compound and its relatives show activities like anti-inflammatory and antimalarial effects, strychnine is primarily known for its potent convulsant activity, acting as an antagonist at glycine (B1666218) receptors. This dramatic difference in activity underscores how relatively small changes in the complex indole alkaloid scaffold can lead to vastly different pharmacological profiles.

Bisindole Alkaloids: Many Strychnos species produce dimeric indole alkaloids. Often, these bisindoles exhibit significantly higher potency in various assays (e.g., antiplasmodial activity) compared to their monomeric counterparts. researchgate.net For example, some bisindole alkaloids from Strychnos icaja were found to be highly active against Plasmodium falciparum, while the monomeric alkaloids were only slightly active. researchgate.net This suggests that the presence of two indole units, and the specific linker connecting them, can lead to a synergistic interaction with the biological target or affect the molecule's physicochemical properties in a way that enhances its activity.

Comparison with other Indole Alkaloids:

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to solve the electronic Schrödinger equation for a given molecular system. algorithmiq.fiornl.gov These first-principles calculations provide detailed information about the electronic structure, which governs the chemical reactivity and physical properties of a molecule. ornl.gov Methods like Density Functional Theory (DFT) and other quantum chemistry approaches are used to model electron-electron interactions and predict a wide range of molecular properties. ornl.govarxiv.org

A significant application of these calculations is the prediction of spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com Accurate prediction of NMR spectra can aid in structure elucidation and verification. mdpi.comnih.gov For complex alkaloids, computational predictions can help resolve ambiguities in experimental data; for instance, in the context of related strychnine-type alkaloids, ¹³C NMR predictions have been noted as particularly useful. researchgate.net While the total synthesis of isoretuline has not been reported, computational NMR predictions remain a valuable tool for its structural analysis. researchgate.net The accuracy of these predictions has improved significantly with the advent of machine learning algorithms trained on large datasets of experimental and calculated shifts. mdpi.comnih.govarxiv.org

Table 1: Accuracy of Modern NMR Chemical Shift Prediction Methods

Method Type Typical Mean Absolute Error (MAE) for ¹H Shifts (ppm) Reference
HOSE Code-Based 0.2 - 0.3 mdpi.com
Density Functional Theory (DFT) 0.2 - 0.4 (RMSE) mdpi.com
Deep Learning / Machine Learning < 0.10 nih.gov

This table provides a general overview of the predictive accuracy of different computational methods for proton (¹H) NMR chemical shifts.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mkjc.innih.gov By solving Newton's laws of motion for a system of interacting particles, MD simulations provide a detailed view of a molecule's conformational flexibility and its interactions with its environment, such as a biological receptor. mkjc.innih.gov These simulations are powerful tools for understanding how a ligand like this compound might bind to a protein target and the structural changes that accompany this binding event. nih.govbiotech-asia.orgmdpi.com

Conformational analysis through MD simulations helps identify the stable, low-energy shapes a molecule can adopt, which is crucial for its biological activity. nih.gov Furthermore, simulating the ligand-target complex can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. biotech-asia.orgnih.gov This information is critical for understanding the mechanism of action and for designing new molecules with improved binding affinity and specificity. frontiersin.org While specific MD studies on this compound are not widely published, the methodology is standard for investigating the behavior of small molecules at their biological targets. nih.govyoutube.comnih.gov

Table 2: Key Applications of Molecular Dynamics (MD) Simulations in Drug Discovery

Application Description Reference
Conformational Analysis Explores the range of possible three-dimensional structures a molecule can adopt in solution or a binding pocket. nih.gov
Ligand-Target Binding Simulates the process of a ligand binding to its receptor, revealing the binding pathway and key interactions. biotech-asia.orgyoutube.com
Binding Free Energy Calculation Estimates the affinity of a ligand for its target, helping to rank potential drug candidates. nih.gov
Mechanism of Action Provides insights into how a ligand binding event induces conformational changes in the target protein, leading to a biological response. nih.govmdpi.com

This table outlines the primary uses of MD simulations in the context of studying molecules like this compound.

In Silico Screening and Virtual Library Design for this compound Analogues

In silico screening, or virtual screening, is a computational technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. wuxibiology.comnuvisan.comresearchgate.net This approach significantly accelerates the early stages of drug discovery by prioritizing a smaller, more promising set of molecules for experimental testing. nuvisan.commdpi.com Virtual screening can be broadly categorized into structure-based methods, which require the 3D structure of the target, and ligand-based methods, which use the structure of known active molecules as a template. scientist.com

For a compound like this compound, these techniques are instrumental in designing and screening virtual libraries of analogues. By starting with the this compound scaffold, chemists can enumerate a large number of synthetically feasible derivatives in a virtual library. wuxibiology.com This library can then be screened against a biological target to identify analogues with potentially enhanced activity or improved physicochemical properties. biosolveit.dechemrxiv.org This process allows for the rapid exploration of the chemical space around the parent molecule, guiding the synthesis of novel compounds. researchgate.net

Table 3: Comparison of Virtual Screening Approaches

Approach Basis of Screening Requirements Key Advantage
Structure-Based Virtual Screening (SBVS) Docking and scoring of compounds into the 3D structure of the target protein's binding site. Known 3D structure of the target. Can identify novel scaffolds that are structurally different from known actives.
Ligand-Based Virtual Screening (LBVS) Comparison of candidate molecules to one or more known active ligands based on shape, pharmacophores, or other features. Structure of at least one known active molecule. Does not require a 3D target structure.
Pharmacophore-Based Screening Searching for compounds that match a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. A pharmacophore model derived from known actives or a ligand-target complex. Focuses on essential interactions, allowing for scaffold hopping.

This table compares the main strategies used in virtual screening to discover analogues of compounds such as this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net By correlating calculated molecular descriptors (representing physicochemical properties) with experimentally measured activity, a QSAR model can be developed to predict the activity of new, untested compounds. mdpi.comnih.gov

QSAR studies are particularly relevant for natural products like the Strychnos alkaloids, including this compound, where understanding the structural requirements for activity is key. worldagroforestry.orgresearchgate.net For instance, molecular modeling and 3D-QSAR studies have been employed to develop pharmacophore hypotheses for related compounds, linking structure to biological function. worldagroforestry.org A robust QSAR model, once developed and validated, serves as a powerful predictive tool. mdpi.commdpi.com It can be used to screen virtual libraries of this compound analogues, prioritizing those predicted to have the highest activity for synthesis and testing, thereby streamlining the drug discovery and optimization process. nih.govmdpi.com

Table 4: Key Validation Parameters for QSAR Models

Parameter Description Typical Value for a Good Model Reference
r² (Coefficient of Determination) Measures the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. > 0.6 mdpi.com
q² or r²(CV) (Cross-Validated r²) Measures the internal predictive ability of the model, typically determined using leave-one-out cross-validation. > 0.5 mdpi.com
r² prediction (External Validation r²) Measures the model's ability to predict the activity of an external test set of compounds not used in model development. > 0.5 mdpi.com

This table summarizes essential statistical metrics used to validate the reliability and predictive power of a QSAR model.

Analytical Method Development for Isoretuline Quantification and Profiling

Development of Chromatographic Methods (e.g., HPLC-DAD, HPLC-MS, GC-FID, SFC-DAD-MS) for Purity Assessment and Quantitative Analysis

Chromatography is a cornerstone technique for separating and quantifying components within complex mixtures. labmanager.com The choice of chromatographic method depends on the physicochemical properties of Isoretuline, such as its polarity, volatility, and thermal stability. nih.govvt.edu

High-Performance Liquid Chromatography (HPLC) is a dominant and versatile technique in pharmaceutical analysis. labmanager.comnih.gov It is particularly suitable for compounds that are non-volatile or thermally sensitive. labmanager.comnih.gov

HPLC with Diode-Array Detection (HPLC-DAD): This is a widely used setup for quantitative analysis and purity assessment. measurlabs.com An HPLC system separates this compound from other components in a sample, and the DAD detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths. measurlabs.com A key advantage of DAD is its ability to perform peak purity analysis by comparing UV-Vis spectra across a single chromatographic peak. sepscience.comlcms.cz If the spectra are consistent, the peak is considered pure; divergence suggests the presence of co-eluting impurities. sepscience.comlcms.cz

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides higher sensitivity and specificity. measurlabs.comresearchgate.net While HPLC separates the mixture, the MS detector identifies components based on their mass-to-charge ratio, offering confident identification and quantification even at low levels. thermofisher.com This is invaluable for impurity profiling and the analysis of complex biological samples. labmanager.com

Gas Chromatography (GC) is a powerful technique for compounds that can be vaporized without decomposition. nih.govvt.edu

GC with Flame Ionization Detection (GC-FID): In this method, the sample is vaporized and carried by an inert gas through a column. labmanager.com Separation occurs based on volatility and interaction with the column's stationary phase. labmanager.com The FID is a universal carbon-based detector that provides a response proportional to the mass of carbon atoms, making it excellent for quantitative analysis of organic compounds like this compound, provided they are amenable to GC analysis. vt.edu

Supercritical Fluid Chromatography (SFC) is an alternative that uses a supercritical fluid, often carbon dioxide, as the mobile phase. nih.govvt.edu

SFC-DAD-MS: SFC offers advantages over HPLC, including faster analysis times and reduced use of organic solvents, making it a "green" technology. nih.gov Like HPLC, it can be coupled with DAD for quantification and MS for definitive identification, providing a powerful platform for both purity and quantitative assessments. nih.govvt.edu

The following table summarizes the principles and primary applications of these chromatographic methods for the analysis of this compound.

Table 1: Overview of Chromatographic Methods for this compound Analysis

Method Principle Primary Application for this compound
HPLC-DAD Separation based on partitioning between a liquid mobile phase and a solid stationary phase; detection via UV-Vis absorbance. measurlabs.com Quantitative analysis and assessment of peak purity in bulk material and formulations. measurlabs.comresearchgate.net
HPLC-MS Combines HPLC separation with mass-to-charge ratio detection, providing molecular weight information. researchgate.net Highly sensitive and specific quantification; identification of impurities and degradation products. labmanager.comthermofisher.com
GC-FID Separation of volatile compounds in the gas phase; detection by ionization in a hydrogen-air flame. labmanager.comvt.edu Quantification of volatile impurities or if this compound can be derivatized to become volatile. vt.edu

| SFC-DAD-MS | Separation using a supercritical fluid as the mobile phase; coupled with DAD and MS detectors. nih.govvt.edu | Rapid and "green" alternative for both quantitative analysis and purity assessment. nih.gov |

Hyphenated Techniques (e.g., LC-SPE-NMR-MS) for Complex Mixture Analysis and Metabolite Profiling

Hyphenated techniques involve the powerful combination of a separation method with one or more spectroscopic detection techniques, enabling both separation and structural identification in a single analysis. nih.govresearchgate.net These integrated systems are particularly crucial for analyzing complex mixtures, such as identifying metabolites in biological fluids or characterizing a full impurity profile. nih.govfrontiersin.org

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance-Mass Spectrometry (LC-SPE-NMR-MS) represents a state-of-the-art integrated system for comprehensive chemical analysis. nih.gov This combination overcomes the sensitivity limitations of directly coupled LC-NMR and provides a wealth of information from a minimal amount of sample. nih.gov

The Process: A complex mixture containing this compound and its potential metabolites or impurities is first separated by a Liquid Chromatography (LC) system. nih.gov As peaks of interest elute from the column, they are automatically trapped and concentrated onto individual Solid Phase Extraction (SPE) cartridges. uab.cat Simultaneously, a small portion of the flow can be diverted to a Mass Spectrometer (MS) to obtain accurate mass and fragmentation data for each component. wiley.com The trapped analytes on the SPE cartridges can then be eluted with a suitable deuterated solvent directly into a Nuclear Magnetic Resonance (NMR) spectrometer for detailed structural elucidation, including 2D NMR experiments. uab.cat

This approach significantly accelerates the structure-elucidation process, which would otherwise require laborious isolation and purification of each component. nih.gov It is a key technology for metabolite profiling, where the goal is to identify the biotransformation products of a compound like this compound in a biological system. mdpi.comlcms.cz The concurrent availability of retention time, UV data (from a DAD detector often included), mass spectrometry data, and NMR data for each component provides an unparalleled level of analytical detail and confidence in identification. nih.gov

Table 2: Components and Functions of an LC-SPE-NMR-MS System

Component Function
Liquid Chromatography (LC) Separates the individual components of a complex mixture based on their physicochemical properties. nih.gov
Mass Spectrometry (MS) Provides molecular weight and fragmentation data for each separated component, aiding in identification. nih.gov
Solid-Phase Extraction (SPE) Traps and concentrates specific chromatographic peaks of interest, removing interfering matrix components and increasing the analyte concentration for NMR analysis. uab.cat

| Nuclear Magnetic Resonance (NMR) | Provides detailed structural information about the isolated components, allowing for unambiguous structure elucidation. researchgate.net |

Method Validation Strategies for Robust Research Applications

Analytical method validation is the documented process that demonstrates a procedure is suitable for its intended purpose. emerypharma.comgmpinsiders.com It is a critical requirement to ensure that the data generated for this compound analysis is accurate, reliable, and reproducible. labmanager.comdemarcheiso17025.com The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures. nih.goveuropa.eu

A validation strategy involves assessing specific performance characteristics: demarcheiso17025.comcertified-laboratories.com

Specificity: This ensures that the analytical signal is solely from this compound, without interference from other components like impurities, degradation products, or matrix components. lcms.czeuropa.eu In HPLC, this can be demonstrated by showing that peaks are well-resolved and by using a DAD to confirm peak purity. lcms.cz

Linearity: This is the method's ability to produce results that are directly proportional to the concentration of this compound within a given range. researchgate.netnih.gov It is typically demonstrated by analyzing a series of standards and evaluating the correlation coefficient of the regression line. researchgate.netnuph.edu.ua

Accuracy: This measures the closeness of the experimental value to the true or accepted reference value. europa.eu It is often assessed by analyzing samples with a known concentration of this compound (e.g., a spiked matrix) and calculating the percent recovery. researchgate.netnih.gov

Precision: This expresses the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. europa.eu

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. europa.eu

Limit of Detection (LOD): The lowest concentration of this compound that can be detected by the method, though not necessarily quantified with accuracy. nih.govnuph.edu.ua The ICH references a signal-to-noise ratio of 3:1 as a typical estimate. demarcheiso17025.com

Limit of Quantitation (LOQ): The lowest concentration of this compound that can be measured with acceptable precision and accuracy. nih.govnuph.edu.ua This is a critical parameter for the analysis of impurities.

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). europa.eu It provides an indication of the method's reliability during normal usage. europa.eu

Table 3: Key Validation Parameters for this compound Analytical Methods

Parameter Definition Common Acceptance Criteria for Assay
Specificity Ability to assess the analyte unequivocally in the presence of other components. europa.eu No interference at the retention time of the main peak; peak purity angle should be less than the threshold angle. sepscience.comlcms.cz
Linearity The method's ability to elicit test results that are directly proportional to the analyte concentration. europa.eu Correlation coefficient (r²) ≥ 0.999. nih.gov
Accuracy The closeness of agreement between the value found and an accepted reference value. europa.eu Percent recovery typically within 98.0% to 102.0%. nih.gov
Precision The closeness of agreement between a series of measurements from multiple samplings of the same sample. europa.eu Relative Standard Deviation (RSD) ≤ 2%. demarcheiso17025.com
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. europa.eu Typically established at a signal-to-noise ratio of 3:1. demarcheiso17025.com
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. europa.eu Typically established at a signal-to-noise ratio of 10:1.

| Robustness | A measure of a method's capacity to remain unaffected by small variations in parameters. europa.eu | System suitability parameters (e.g., resolution, tailing factor) should remain within predefined limits. |

Future Directions and Emerging Research Areas

Advanced Synthetic Strategies for Complex Isoretuline Derivatives and Stereoisomers

While this compound was first isolated in 1981 from Strychnos henningsii, its total synthesis has not yet been reported. researchgate.netjst.go.jp This presents both a challenge and an opportunity for the field of organic chemistry. The development of advanced synthetic strategies is crucial not only for providing a renewable source of this compound but also for generating a diverse library of derivatives and stereoisomers for further biological evaluation.

Future synthetic endeavors will likely move beyond traditional methods and embrace more sophisticated and efficient approaches. These include:

Biomimetic Synthesis: Investigating the biosynthetic pathway of this compound can inspire biomimetic synthetic routes. mdpi.com These approaches mimic the organism's natural strategy, often employing pluripotent intermediates that can be diverged to create various complex scaffolds from a common starting point. mdpi.com

Stereoselective Catalysis: this compound possesses multiple stereogenic centers, making control of its stereochemistry a critical aspect of its synthesis. The use of transition metal catalysts and organocatalysts in asymmetric transformations will be essential for the enantioselective synthesis of this compound and its various stereoisomers. cardiff.ac.uk Since enantiomers can have drastically different biological activities, the ability to synthesize each stereoisomer in pure form is vital for pharmacological studies. msu.edunih.gov

Complexity-to-Diversity (CtD) Strategies: Instead of building complexity from simple starting materials, CtD strategies begin with a complex, polycyclic core scaffold related to this compound and then apply a series of reactions to generate a library of structurally diverse analogs. mdpi.com

The successful application of these strategies would enable the systematic exploration of the structure-activity relationship (SAR) of the this compound scaffold.

Deeper Mechanistic Insights into Resistance Reversal and Other Biological Effects at the Molecular Level

This compound's most notable biological effect is its ability to reverse chloroquine (B1663885) and mefloquine (B1676156) resistance in strains of Plasmodium falciparum, the parasite responsible for malaria. psu.eduworldagroforestry.orgresearchgate.net While this activity is well-documented, the precise molecular mechanism remains an area of active investigation. This compound itself does not possess significant intrinsic antiplasmodial activity but acts synergistically to restore the efficacy of conventional antimalarials. researchgate.net

Future research must focus on elucidating the exact molecular interactions that underpin this resistance reversal. Key areas of inquiry include:

Identifying Molecular Targets: The primary hypothesis is that this compound interferes with the parasite's drug-resistance mechanisms. Research is needed to identify the specific protein targets of this compound. This could involve affinity chromatography, proteomics-based approaches, or computational docking studies to pinpoint interactions with efflux pumps or other proteins implicated in resistance. The reversal of multidrug resistance in other fields often involves the inhibition of transporters like P-glycoprotein (P-gp), suggesting a possible parallel mechanism in the parasite. rsc.org

Investigating the Oxidant Model: Some studies suggest that the antimalarial action of certain natural products and synthetic drugs is linked to an oxidant mode of action, which increases oxidative stress within the parasite's red blood cells. cambridge.org Future studies should explore whether this compound's mechanism involves modulating the redox status of the parasite, thereby making it more susceptible to drugs like chloroquine. psu.educambridge.org

Exploring Other Biological Activities: While resistance reversal is the main focus, the complex structure of this compound suggests it may have other biological effects. For instance, other alkaloids from Strychnos species have shown a range of activities, including analgesic and antiviral effects. researchgate.net A comprehensive screening of this compound against various cellular targets and in different disease models could uncover new therapeutic applications.

A deeper understanding of these mechanisms is critical for the rational design of second-generation resistance-reversal agents based on the this compound scaffold.

Integration of Multi-Omics Data in Biosynthetic Pathway Discovery

The biosynthetic pathway leading to this compound in Strychnos plants is largely unknown. Elucidating this pathway is essential for understanding how this complex molecule is produced in nature and could enable its biotechnological production through synthetic biology. nih.gov The integration of multiple "omics" technologies offers a powerful approach to discover the genes and enzymes involved. nih.govrsc.org

An integrated multi-omics workflow for discovering the this compound pathway would involve:

Genomics: Sequencing the genome of Strychnos henningsii or a related species would provide the complete set of genetic blueprints. This data can be mined for biosynthetic gene clusters (BGCs)—groups of genes that are physically clustered in the genome and work together to produce a specific metabolite. nih.gov

Transcriptomics: By analyzing the RNA from different plant tissues (e.g., leaves, roots, bark) and under various conditions, researchers can identify genes that are co-expressed with known alkaloid biosynthesis genes. rsc.org This co-expression analysis is a powerful tool for identifying new pathway-related genes.

Metabolomics: Using techniques like mass spectrometry, metabolomics allows for the comprehensive profiling of all the small molecules, including this compound and its potential precursors and intermediates, within the plant tissues. nih.gov

Single-Cell Omics: Recent advances allow for transcriptomic and metabolomic analyses at the single-cell level. biorxiv.org This provides an unprecedented level of detail, revealing how the biosynthetic pathway is partitioned across different specialized cell types within the plant. biorxiv.org

By integrating these datasets, researchers can correlate the presence of specific metabolites with the expression of candidate genes, leading to the identification of the complete enzymatic cascade for this compound biosynthesis. biorxiv.org

Table 1: Application of Multi-Omics in this compound Biosynthetic Pathway Discovery

Omics TechnologyApplication in Pathway DiscoveryExpected Outcome
GenomicsGenome sequencing and mining for Biosynthetic Gene Clusters (BGCs).Identification of the genetic locus containing the genes for this compound synthesis.
TranscriptomicsCo-expression analysis of genes across different tissues and conditions.Identification of candidate enzymes and regulatory transcription factors. rsc.org
MetabolomicsProfiling of alkaloids and their precursors using mass spectrometry and molecular networking. nih.govDetection of biosynthetic intermediates and mapping of metabolic transformations.
Single-Cell OmicsCell-type specific analysis of gene expression and metabolite accumulation. biorxiv.orgUnraveling the spatial organization and transport steps of the pathway within the plant.

Novel Computational Approaches for this compound-Based Chemical Biology Lead Optimization

Computational methods are revolutionizing drug discovery and development, offering ways to accelerate the process and reduce costs. researchgate.net For a natural product like this compound, these approaches are invaluable for lead optimization—the process of refining a promising compound to improve its efficacy, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov

Future research will leverage a suite of computational tools to design superior this compound-based molecules:

Molecular Modeling and Docking: Once the molecular target of this compound is identified (as discussed in 10.2), molecular docking can be used to simulate its binding. researchgate.net These simulations provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for its activity, guiding the design of new derivatives with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of this compound derivatives, a QSAR model can be built. silicos-it.be This mathematical model correlates the chemical structure of the compounds with their biological activity, allowing for the prediction of the activity of novel, yet-to-be-synthesized derivatives.

Artificial Intelligence (AI) and Machine Learning (ML): AI-driven platforms can analyze vast datasets to predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. frontiersin.org Integrating AI can improve the accuracy of predicting bioactivity and toxicity profiles, helping to prioritize the most promising candidates for synthesis and testing. frontiersin.org

Virtual Screening: Using a virtual library of millions of chemical compounds, computational screening can identify molecules with scaffolds similar to this compound or that are predicted to bind to its target. This can lead to the discovery of entirely new classes of resistance-reversal agents. silicos-it.be

These computational strategies will enable a more targeted and rational approach to chemical biology, accelerating the journey from a natural product lead to an optimized clinical candidate. ucl.ac.uk

Table 2: Computational Approaches for this compound Lead Optimization

Computational MethodObjective in Lead OptimizationSpecific Application for this compound
Molecular DockingPredicting ligand-target binding modes and affinities. researchgate.netVisualizing how this compound binds to its parasitic target to guide modifications for improved potency.
QSAREstablishing a correlation between chemical structure and biological activity. silicos-it.bePredicting the resistance-reversal activity of new this compound analogs before synthesis.
AI/Machine LearningPredicting ADMET properties and bioactivity. frontiersin.orgFiltering out derivatives with predicted toxicity or poor pharmacokinetic profiles early in the design phase.
Virtual High-Throughput Screening (vHTS)Identifying novel hit compounds from large chemical libraries. silicos-it.beDiscovering new, structurally different compounds that mimic this compound's resistance-reversal mechanism.

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound’s potential therapeutic applications?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for preclinical studies. Disclose conflicts of interest and register protocols in public repositories (e.g., OSF). Share raw data and code openly, using platforms like Zenodo or GitHub .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.